N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)22-16-4-3-5-17(12-16)23-20(27)13-29-21-11-10-19(24-25-21)15-6-8-18(28-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGRRIIWJANUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes an acetamidophenyl group and a pyridazinyl sulfanyl moiety, positions it as a candidate for biological activity studies.
Structural Characteristics
- Molecular Formula : C22H20N6O3S
- Molecular Weight : 448.5 g/mol
- CAS Number : 852376-58-0
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the formation of the acetamidophenyl intermediate followed by the synthesis of the pyridazinyl sulfanyl intermediate. The final coupling reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction may lead to inhibition of enzymatic activities or modulation of receptor functions, which can trigger downstream biochemical pathways.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : Potentially through the inhibition of cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediator production.
- Anticancer activity : Investigated for its effects on various cancer cell lines, showing promise in inhibiting tumor growth and proliferation .
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects on cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer) at micromolar concentrations .
- Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain proteases, which are crucial for cancer cell metastasis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridazine vs. Imidazothiazole/Quinazoline/Triazolo-pyridazine :
The target compound’s pyridazine core distinguishes it from imidazo[2,1-b]thiazole (e.g., compound 5h in ) and quinazoline (e.g., compound 38 in ) derivatives. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to more aromatic cores like quinazoline .
Substituent Effects
- 4-Methoxyphenyl Group :
The 4-methoxyphenyl substituent at position 6 of pyridazine is shared with compound 18 (), which exhibits fungicidal activity. The methoxy group’s electron-donating properties may improve solubility and metabolic stability compared to chlorophenyl analogs (e.g., compound 15 in ) . - Sulfanyl Linkage :
The sulfanyl (-S-) bridge in the target compound contrasts with sulfonyl (-SO₂-) groups in ’s anticancer compounds (e.g., 38 ) and oxygen/amine linkages in other analogs. Sulfanyl groups may offer reduced polarity and enhanced membrane permeability compared to sulfonamides .
Acetamide Modifications
- 3-Acetamidophenyl vs. This differs from simpler aryl groups like chloropyridinyl (compound 5h) or benzylpiperidinyl (compound 18) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
Q & A
Q. What are the critical steps for synthesizing N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide?
Synthesis typically involves multi-step organic reactions:
- Precursor Functionalization : Introduce acetamide and pyridazine-thioether moieties via nucleophilic substitution or condensation reactions.
- Coupling Reactions : Link the pyridazine core to the 4-methoxyphenyl group using Suzuki or Ullmann cross-coupling .
- Optimization : Control temperature (60–120°C), solvent (DMF, THF), and catalyst (e.g., Pd for cross-coupling) to maximize yield (reported 45–70% in analogs) .
- Purification : Employ column chromatography or recrystallization, validated by HPLC (>95% purity) .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR : 1H/13C NMR identifies proton environments (e.g., acetamide NH at δ 10–12 ppm, pyridazine aromatic protons at δ 7–9 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for analogs: ~450–500 Da) .
- HPLC : Quantifies purity and monitors reaction progress .
Q. How is preliminary biological activity screened for this compound?
- Enzyme/Receptor Assays : Test inhibition of kinases or receptors (IC50 values) using fluorescence-based or radioligand binding assays .
- Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conflicting data between NMR and mass spectrometry be resolved?
- Cross-Validation : Use X-ray crystallography (single-crystal diffraction) to unambiguously confirm bond connectivity and stereochemistry. For example, analogs in and -22 resolved ambiguities via crystallographic data (R-factor < 0.05) .
- Isotopic Labeling : Track reaction intermediates using 15N/13C-labeled precursors to clarify fragmentation patterns in MS .
Q. What strategies optimize reaction yields in large-scale synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reactive intermediates to minimize side products .
Q. How can computational modeling guide target identification?
- Molecular Docking : Use AutoDock or Schrödinger to predict binding to kinases (e.g., EGFR, VEGFR). Analogs showed ΔG values < -8 kcal/mol, suggesting strong affinity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
Q. What methods evaluate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13, heat (40–80°C), and oxidants (H2O2). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of acetamide) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC .
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Substituent Variation : Modify methoxy, acetamide, or pyridazine groups (e.g., replace 4-methoxyphenyl with halogenated analogs). lists derivatives with varying IC50 values (e.g., 2.5–15 µM) .
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using MOE or Discovery Studio .
Methodological Notes
- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation; use dynamic light scattering (DLS) to assess particle size .
- Data Reproducibility : Strictly adhere to reaction protocols (e.g., inert atmosphere for Pd-catalyzed steps) and validate instruments with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
